molecular formula C13H16F3N2O2S+ B11702530 1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium

1,3-diethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium

Cat. No.: B11702530
M. Wt: 321.34 g/mol
InChI Key: SPCZLBSWEQQCDW-UHFFFAOYSA-N
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Description

1,3-DIETHYL-2-METHYL-5-TRIFLUOROMETHANESULFONYL-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethanesulfonyl group, which imparts significant chemical stability and reactivity.

Preparation Methods

The synthesis of 1,3-DIETHYL-2-METHYL-5-TRIFLUOROMETHANESULFONYL-1H-1,3-BENZODIAZOL-3-IUM typically involves multiple steps, including the introduction of the trifluoromethanesulfonyl group and the formation of the benzodiazole ring. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

1,3-DIETHYL-2-METHYL-5-TRIFLUOROMETHANESULFONYL-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:

Scientific Research Applications

1,3-DIETHYL-2-METHYL-5-TRIFLUOROMETHANESULFONYL-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIETHYL-2-METHYL-5-TRIFLUOROMETHANESULFONYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with molecular targets through the trifluoromethanesulfonyl group. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar compounds include:

1,3-DIETHYL-2-METHYL-5-TRIFLUOROMETHANESULFONYL-1H-1,3-BENZODIAZOL-3-IUM stands out due to its unique benzodiazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16F3N2O2S+

Molecular Weight

321.34 g/mol

IUPAC Name

1,3-diethyl-2-methyl-5-(trifluoromethylsulfonyl)benzimidazol-1-ium

InChI

InChI=1S/C13H16F3N2O2S/c1-4-17-9(3)18(5-2)12-8-10(6-7-11(12)17)21(19,20)13(14,15)16/h6-8H,4-5H2,1-3H3/q+1

InChI Key

SPCZLBSWEQQCDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=[N+](C2=C1C=C(C=C2)S(=O)(=O)C(F)(F)F)CC)C

Origin of Product

United States

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